4-Nitro-o-phenylenediamine hydrochloride

Description

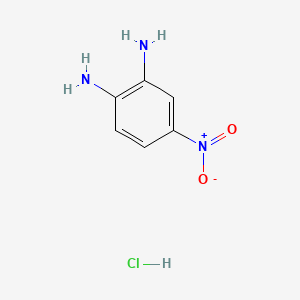

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-nitrobenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTLGFVLGVXRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6219-77-8 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70201289 | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53209-19-1 | |

| Record name | 1,2-Benzenediamine, 4-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53209-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053209191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-o-phenylenediamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzene-1,2-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-O-PHENYLENEDIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6FRD37482 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitro-o-phenylenediamine Hydrochloride

This guide provides a comprehensive technical overview of 4-Nitro-o-phenylenediamine hydrochloride (4-NOPD HCl), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, applications, and safety protocols associated with this compound. Our focus extends beyond mere data presentation to offer insights into the causality behind its utility and handling, ensuring a self-validating framework for its application in research and development.

Core Chemical Identity and Physicochemical Properties

This compound (CAS No: 53209-19-1) is the hydrochloride salt of 4-nitro-1,2-benzenediamine (CAS No: 99-56-9).[1][2] The presence of the hydrochloride group enhances its stability and modifies its solubility profile compared to the free base. The molecule's architecture, featuring two adjacent amino groups and a para-nitro group, dictates its unique reactivity, making it a valuable precursor for synthesizing complex heterocyclic systems.[1]

The parent compound, 4-Nitro-o-phenylenediamine, is an orange-red to reddish-brown crystalline powder.[3][4] The hydrochloride salt typically presents as a powder as well.[5] Its core structure is a phenylenediamine substituted with a nitro group at the 4-position.[4][6] This substitution pattern creates a molecule with both electron-donating amino groups and a powerful electron-withdrawing nitro group, leading to a rich and versatile chemical reactivity.

Table 1: Physicochemical Properties of 4-Nitro-o-phenylenediamine and its Hydrochloride Salt

| Property | 4-Nitro-o-phenylenediamine | This compound | Source(s) |

| CAS Number | 99-56-9 | 53209-19-1 | [1][5] |

| Molecular Formula | C₆H₇N₃O₂ | C₆H₈ClN₃O₂ | [2][7] |

| Molecular Weight | 153.14 g/mol | 189.60 g/mol | [2][7] |

| Appearance | Dark red needles or red/orange-red powder | Powder | [4][7] |

| Melting Point | 199-201 °C | Not specified | [5] |

| Solubility | Poorly soluble in water (1.2 g/L at 20°C); Soluble in ethanol, acetone, and aqueous HCl.[4][6][8] | Soluble in 1 N HCl:ethanol (1:1) at 50 mg/mL.[5] | [4][5][6][8] |

| pKa | 2.61 (conjugate acid) | Not specified | [7] |

| log Kow (Octanol/water) | 0.88 | Not specified | [7][9] |

Spectroscopic Profile

The structural features of 4-NOPD are well-characterized by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the aromatic protons and the amine protons. Data is available in public databases like ChemicalBook and SpectraBase.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for N-H stretching of the primary amine groups, as well as symmetric and asymmetric stretching of the N-O bonds in the nitro group.[7]

-

UV-Vis Spectroscopy: In a 20% sulfuric acid solution, 4-NOPD exhibits a maximum absorption (λmax) at 380 nm.[7]

Synthesis and Reaction Chemistry

The primary value of 4-NOPD HCl in research and development lies in its reactivity, which is governed by the interplay between the nucleophilic amino groups and the electron-withdrawing nitro group.

Synthetic Pathways

The industrial synthesis of 4-Nitro-o-phenylenediamine typically involves the selective reduction of one nitro group in 2,4-dinitroaniline.[1] Modern synthetic protocols prioritize green chemistry principles, utilizing safer solvents and efficient catalytic systems.[1] A common laboratory-scale synthesis involves the catalytic reduction of 2,4-dinitroaniline using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source in an ethanol solvent.[12] This method is advantageous as it avoids the need for handling flammable hydrogen gas.[1]

Protocol 1: Laboratory Synthesis of 4-Nitro-o-phenylenediamine[13]

-

Dissolution: Dissolve 2,4-dinitroaniline (e.g., 2.7 mmol) in ethanol (e.g., 5 mL) in a suitable reaction flask.

-

Catalyst Addition: Add 10% Pd/C catalyst (e.g., 25 mg) to the solution.

-

Reductant Addition: Slowly add hydrazine hydrate (e.g., 13.7 mmol) to the mixture at room temperature. Causality: Hydrazine hydrate serves as an in-situ source of hydrogen for the catalytic reduction. The Pd/C catalyst facilitates the selective reduction of one nitro group over the other.

-

Reaction: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.

-

Extraction: Treat the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification: Dry the organic phase over sodium sulfate, concentrate it in vacuo, and purify the resulting residue by silica gel column chromatography to yield 4-nitrobenzene-1,2-diamine.[12]

Core Reactivity and Applications

The two adjacent amino groups in 4-NOPD are strategically positioned for cyclization reactions. This makes it an essential building block for various heterocyclic compounds, particularly benzimidazoles, which are significant scaffolds in medicinal chemistry and materials science.[1]

-

Benzimidazole Synthesis: 4-NOPD readily undergoes condensation reactions with aldehydes or carboxylic acids to form 2-substituted-nitrobenzimidazoles.[1] This reaction is often catalyzed to improve efficiency and yield.[1]

-

Schiff Base Formation: As a diamine, 4-NOPD can react with two equivalents of an aldehyde or ketone to form diimine derivatives, also known as Schiff bases. These are important ligands in coordination chemistry.[1]

-

Derivatization Reagent: In analytical chemistry, 4-NOPD is used as a derivatization reagent for the sensitive detection of compounds like diacetyl using high-performance liquid chromatography (HPLC).[1]

Figure 1: Key synthetic and analytical applications stemming from this compound.

Stability and Incompatibility

Proper storage and handling are critical to maintaining the integrity of 4-NOPD HCl and ensuring laboratory safety.

-

Stability: The compound is stable under recommended storage conditions.[5] However, it is light-sensitive and should be protected from light.[6][13]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[4][5][14]

-

Hazardous Decomposition: When heated to decomposition or upon burning, it produces toxic fumes, including carbon oxides and nitrogen oxides (NOx).[5][9][14]

Safety, Handling, and Storage

Working with 4-NOPD and its hydrochloride salt requires strict adherence to safety protocols due to their hazardous nature. The parent compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][14] It is also harmful if swallowed.[14][15] The hydrochloride salt is suspected of causing genetic defects and is harmful if swallowed, in contact with skin, or if inhaled.[2][15]

Table 2: GHS Hazard Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

Protocol 2: Safe Handling and Storage

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][14]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the work area.[14] Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][6] Keep away from incompatible materials.[16] The storage area should be accessible only to authorized personnel.[17]

-

Spill Management: In case of a spill, first, remove all ignition sources.[13] Dampen the solid material with a solvent like acetone to prevent dusting and transfer it to a suitable container for disposal.[13] Clean the spill area with absorbent paper dampened with acetone, followed by washing with soap and water.[13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15] Do not let the product enter drains.[5]

Figure 2: A logical workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a cornerstone reagent whose utility is derived from the specific arrangement of its functional groups. Its role as a precursor to benzimidazoles, Schiff bases, and other complex molecules makes it indispensable in pharmaceutical research and materials science. However, its reactivity is matched by its potential hazards, demanding a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational knowledge for researchers to leverage the synthetic potential of 4-NOPD HCl effectively and safely.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H8ClN3O2 | CID 5743500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 5. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitro-o-phenylenediamine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE [inchem.org]

- 10. 4-Nitro-o-phenylenediamine(99-56-9) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 13. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

4-Nitro-o-phenylenediamine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure, Properties, and Applications of 4-Nitro-o-phenylenediamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (4-NOPD HCl), a versatile aromatic amine with significant applications in industrial synthesis, analytical chemistry, and cosmetology. We will delve into its core molecular structure, physicochemical properties, synthesis methodologies, and key applications, with a focus on the underlying chemical principles and safety considerations critical for researchers and development professionals.

Core Molecular Identity and Physicochemical Profile

This compound is the salt form of 4-nitro-1,2-benzenediamine. The parent compound, 4-Nitro-o-phenylenediamine (4-NOPD), is an organic molecule characterized by a benzene ring substituted with two adjacent (ortho) amino groups (-NH₂) and a nitro group (-NO₂) at the para position relative to one of the amino groups.[1][2] The hydrochloride salt is formed by the protonation of one of the basic amino groups by hydrochloric acid. This modification enhances its stability and alters its solubility profile.

The unique arrangement of a nucleophilic ortho-diamine system and a powerful electron-withdrawing nitro group imparts a distinct reactivity profile, making it a valuable precursor for synthesizing complex heterocyclic systems.[3]

Chemical Identifiers

| Identifier | 4-Nitro-o-phenylenediamine (Free Base) | This compound |

| CAS Number | 99-56-9[1][4][5] | 53209-19-1[3][6] |

| Molecular Formula | C₆H₇N₃O₂[4] | C₆H₈ClN₃O₂[3][6] |

| Molecular Weight | 153.14 g/mol [4][5] | 189.60 g/mol [3][6] |

| IUPAC Name | 4-nitrobenzene-1,2-diamine[6] | 4-nitrobenzene-1,2-diamine;hydrochloride[6] |

Physicochemical Properties

The physical properties of 4-NOPD are critical for its handling, storage, and application. It typically appears as a red, dark red, or orange-brown crystalline solid.[2][4][7]

| Property | Value | Source |

| Melting Point | 199-201 °C | [1][5][8] |

| Appearance | Red to orange-brown solid/powder | [7][9] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, and 1 N HCl:ethanol (1:1) | [2][5][10] |

| Stability | Stable under recommended storage conditions. | [1][2] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides. | [1][2] |

Molecular Structure Visualization

The structure below illustrates the key functional groups and their arrangement on the benzene ring. The hydrochloride form exists as an ammonium salt.

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

Manufacturing Process

The primary industrial synthesis route for 4-NOPD involves the selective reduction of 2,4-dinitroaniline.[3] This process requires careful control of reaction conditions to reduce only one of the two nitro groups. A common laboratory and industrial method utilizes hydrogen sulfide in ammonia.[7]

In recent years, principles of green chemistry have been applied to make this synthesis more environmentally benign. These approaches focus on using water instead of volatile organic solvents, employing reusable catalysts, and improving reaction efficiency to minimize waste.[3] For example, using a nickel-aluminum alloy catalyst in an aqueous solution of ammonium chloride can achieve yields as high as 93-96% with a simpler work-up process.[3]

Caption: General synthesis pathway for 4-NOPD Hydrochloride.

Core Reactivity: A Precursor for Heterocycles

The ortho-diamine functionality is a powerful tool in synthetic organic chemistry. 4-NOPD readily undergoes condensation reactions with various electrophiles, such as carboxylic acids, aldehydes, and ketones, to form heterocyclic compounds. The most prominent application is the synthesis of benzimidazoles, a crucial scaffold in medicinal chemistry and materials science.[3]

The classical Phillips method, for instance, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[3]

Applications in Industry and Research

Cosmetic Industry: Hair Colorant

4-NOPD and its hydrochloride salt are widely used as hair colorants in both semi-permanent and permanent (oxidative) hair dye formulations.[7][9][11]

-

Semi-permanent Dyes: In these formulations, 4-NOPD acts as a direct dye. Due to its relatively low molecular weight, it can diffuse into the hair shaft and impart color that lasts through several shampoos.[9][11]

-

Permanent (Oxidative) Dyes: In this context, it serves as a dye precursor or "coupler." It reacts with a developer (like hydrogen peroxide) and other precursors inside the hair fiber to form larger, permanent color molecules.[9][11]

European regulations permit its use in cosmetic products up to a maximum concentration of 0.5% in the final on-head application after mixing under oxidative conditions.[3][7]

Analytical Chemistry: Derivatization Reagent

4-NOPD is a valuable derivatization reagent in analytical chemistry, particularly for enhancing the detection of carbonyl compounds using High-Performance Liquid Chromatography (HPLC).[3] For example, it is used for the sensitive quantification of diacetyl, a key flavor compound in many food products.[12] The reaction between 4-NOPD and diacetyl forms a product that can be easily detected by UV spectroscopy at 260 nm.[12]

Protocol: Derivatization of Diacetyl with 4-NOPD for HPLC Analysis

-

Reagent Preparation:

-

Prepare a 0.1 mg/mL stock solution of diacetyl in distilled water.

-

Prepare a 1.0 mg/mL stock solution of 4-NOPD in methanol.[12]

-

-

Reaction Mixture: In a test vial, combine the following:

-

0.10 mL of diacetyl stock solution

-

0.10 mL of 0.1 M HCl

-

0.60 mL of methanol

-

0.20 mL of 4-NOPD stock solution[12]

-

-

Reaction: Sonicate the total solution for 20 minutes.[12]

-

Sample Preparation: Filter the resulting solution through a 0.22 µm filter membrane.

-

Analysis: Inject the filtered solution into the HPLC system for analysis.

Caption: Workflow for diacetyl analysis using 4-NOPD derivatization.

Organic Synthesis and Materials Science

Beyond dyes and analytical reagents, 4-NOPD serves as a versatile building block for:

-

Pharmaceuticals and Agrochemicals: As a precursor for benzimidazoles and other heterocyclic systems with potential biological activity.[3]

-

Advanced Materials: It has been employed as a monomer in the synthesis of novel electrochromic copolymers, contributing to materials with unique electronic and optical properties for sensors and displays.[3]

Safety, Toxicology, and Handling

Comprehensive safety assessment is paramount when working with 4-NOPD and its salts. The compound is classified as hazardous and requires strict adherence to safety protocols.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), 4-NOPD hydrochloride is associated with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6]

-

Skin Sensitization: May cause an allergic skin reaction.[3][13]

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.[6]

Toxicological Summary

| Endpoint | Result | Source |

| Acute Oral Toxicity (Rat LD50) | 681 mg/kg | [14] |

| Carcinogenicity (IARC) | Group 3: Not classifiable as to its carcinogenicity to humans. | [7] |

| Mutagenicity | Mixed results in genotoxicity studies; considered a potent direct-acting mutagen in some in vitro assays (e.g., Salmonella typhimurium TA98). | [4][5][7][8] |

| Developmental/Reproductive Toxicity | No evidence of teratogenic effects in some animal studies, though a delay in ossification was noted in one study. | [7] |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a dust mask or respirator if handling the powder outside of a fume hood.[3][14][16]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances such as strong oxidizing agents, acids, and heat sources.[2][13]

-

Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a suitable container for disposal.[16]

Conclusion

This compound is a compound of significant industrial and scientific interest. Its molecular structure, defined by the strategic placement of ortho-diamine and para-nitro groups, dictates its versatile reactivity. This makes it an indispensable precursor in the synthesis of dyes and complex heterocyclic molecules for pharmaceuticals and materials science. While its application in hair colorants is well-established, its role as a derivatization agent highlights its utility in analytical chemistry. However, its hazardous nature, particularly its potential for skin sensitization and mutagenicity, necessitates rigorous adherence to safety protocols. A thorough understanding of its chemistry, applications, and toxicology is essential for its responsible and innovative use in research and development.

References

- 1. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-硝基邻苯二胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. This compound | C6H8ClN3O2 | CID 5743500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. 4-Nitro-o-phenylenediamine | Krackeler Scientific, Inc. [krackeler.com]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. Page loading... [guidechem.com]

- 11. cosmileeurope.eu [cosmileeurope.eu]

- 12. 4-Nitro-o-phenylenediamine | SIELC Technologies [sielc.com]

- 13. fishersci.com [fishersci.com]

- 14. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 15. cir-safety.org [cir-safety.org]

- 16. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Synthesis of 4-Nitro-o-phenylenediamine Hydrochloride

Abstract

4-Nitro-o-phenylenediamine, also known as 4-nitro-1,2-diaminobenzene, is a significant chemical intermediate used in the synthesis of dyes, pharmaceuticals, and various heterocyclic compounds.[1] Its hydrochloride salt offers improved stability and handling characteristics. This guide provides a comprehensive overview of the principal synthetic pathway for 4-Nitro-o-phenylenediamine hydrochloride, focusing on the selective reduction of 2,4-dinitroaniline. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, discuss purification techniques, and outline essential safety considerations for researchers and chemical development professionals.

Introduction and Strategic Overview

4-Nitro-o-phenylenediamine (C₆H₇N₃O₂) is a substituted aromatic diamine characterized by two adjacent amino groups and a nitro group in the para position.[2] This specific arrangement of functional groups imparts a distinct reactivity profile, making it a versatile building block in organic synthesis.[1] The primary industrial and laboratory-scale synthesis of this compound does not proceed by the direct nitration of o-phenylenediamine, which is fraught with challenges of polysubstitution and oxidation. Instead, the most reliable and widely adopted strategy involves the selective partial reduction of a dinitro precursor, 2,4-dinitroaniline.[3][4]

This method is favored due to the differential reactivity of the two nitro groups on the 2,4-dinitroaniline ring. The nitro group at the 2-position (ortho to the existing amino group) is sterically hindered and electronically influenced by the amino group, making the nitro group at the 4-position (para) more susceptible to reduction under controlled conditions.[5]

This guide will focus on the classic Zinin reduction, which utilizes sulfide reagents to achieve this selective transformation, followed by conversion to the hydrochloride salt.[4]

Primary Synthesis Pathway: Selective Reduction of 2,4-Dinitroaniline

The conversion of 2,4-dinitroaniline to 4-Nitro-o-phenylenediamine is a cornerstone of its production. This is followed by a straightforward acid-base reaction to form the hydrochloride salt.

Overall Reaction Scheme:

Caption: Overall synthesis of this compound.

Mechanism of Selective Reduction

The Zinin reduction is a classic method for the selective reduction of one nitro group in a polynitrated aromatic compound.[4] While the precise mechanism is complex and involves multiple single-electron transfer steps, the key principle lies in the nucleophilic attack of the sulfide or hydrosulfide ion on the electron-deficient nitro group.

The ortho-nitro group in 2,4-dinitroaniline is sterically shielded by the adjacent amino group. Furthermore, intramolecular hydrogen bonding between the amino group and the ortho-nitro group can decrease the electrophilicity of the ortho-nitro's nitrogen atom. Consequently, the para-nitro group presents a more accessible site for reduction by reagents like ammonium sulfide or sodium hydrosulfide.[5][6]

Alternative Reduction Methods

While the sulfide-based Zinin reduction is well-established, other methods have been developed, often with the goal of improving safety and environmental impact ("Green Chemistry"). These include:

-

Catalytic Hydrogenation: Using catalysts like Raney nickel, Palladium on carbon (Pd/C), or Rhodium on alumina with hydrogen gas or a hydrogen donor like hydrazine hydrate can achieve selective reduction.[4][7] Reaction conditions must be carefully controlled to prevent the reduction of both nitro groups.

-

Metal/Acid Systems: While tin(II) chloride under acidic conditions is a common nitro reduction agent, it can be less selective for this specific transformation.[4]

Detailed Experimental Protocol

This protocol is a modified procedure based on the well-documented method published in Organic Syntheses.[3]

Materials and Reagents

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| 2,4-Dinitroaniline | 97-02-9 | 183.12 | Yellow solid, toxic, potential explosive |

| Ethanol (95%) | 64-17-5 | 46.07 | Flammable liquid |

| Ammonium Hydroxide (conc.) | 1336-21-6 | 35.04 | Corrosive, toxic fumes |

| Hydrogen Sulfide (gas) | 7783-06-4 | 34.08 | Extremely toxic, flammable, foul odor |

| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | Corrosive, causes severe burns |

| Activated Charcoal (Norit) | 7440-44-0 | 12.01 | Decolorizing agent |

| Celite (Diatomaceous Earth) | 61790-53-2 | N/A | Filter aid |

Step-by-Step Procedure

Part A: Synthesis of 4-Nitro-o-phenylenediamine (Free Base)

-

Setup: In a well-ventilated chemical fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube (extending below the surface of the reaction mixture), and a condenser.

-

Reagent Charging: To the flask, add 2,4-dinitroaniline (36.6 g, 0.2 mol), 300 mL of 95% ethanol, and 50 mL of concentrated ammonium hydroxide.

-

Reaction Initiation: Begin vigorous stirring to form a slurry. Gently heat the mixture to 45°C using a water bath.

-

Hydrogen Sulfide Addition: Pass a steady stream of hydrogen sulfide gas through the stirred slurry. The reaction is exothermic; maintain the temperature between 45°C and 55°C by occasionally cooling the flask with a stream of cold water.[3]

-

Monitoring: The yellow 2,4-dinitroaniline will slowly dissolve, forming an intense red-colored solution. The reaction is complete when all the solid yellow particles have disappeared, which typically takes 30-60 minutes.[3]

-

Crystallization: Once the reaction is complete, stop the gas flow and cool the flask in an ice bath. Allow the mixture to stand for several hours (or overnight) to ensure complete crystallization of the product.

-

Isolation: Collect the deep red crystals by suction filtration using a Büchner funnel. Wash the crystals with 150-200 mL of cold water and press them dry on the funnel.

Part B: Purification and Conversion to Hydrochloride Salt

-

Dissolution: Transfer the crude product to a 2-L beaker. Add a mixture of 900 mL of water and 110 mL of concentrated hydrochloric acid. Heat the mixture to boiling with stirring to dissolve the solid.[3]

-

Decolorization: Add a small amount (approx. 2-3 g) of activated charcoal (Norit) to the hot solution.

-

Hot Filtration: Filter the hot solution quickly through a pre-heated Büchner funnel containing a bed of Celite to remove the charcoal and any insoluble impurities. Wash the filter cake with a small portion of boiling water/HCl solution.

-

Salt Formation & Precipitation: Transfer the hot, clear filtrate to a large beaker. While the solution is still hot, cautiously add concentrated ammonium hydroxide until the solution is basic, which will precipitate the purified free base. Alternatively, to form the hydrochloride salt, allow the acidic filtrate to cool slowly to room temperature, then place it in an ice bath to crystallize the this compound.

-

Final Isolation: Collect the precipitated crystals (either the free base or the hydrochloride salt) by suction filtration. Wash with a small amount of cold water and dry in a vacuum oven at 40-50°C. The expected yield of the purified free base is 52-58%, with a melting point of 197-198°C.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and purification.

Purification and Characterization

Recrystallization is the primary method for purifying 4-Nitro-o-phenylenediamine. A mixed solvent system, such as ethanol/water, is often effective.[8] The crude product can be dissolved in a minimum amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. A few more drops of hot ethanol will redissolve the precipitate, and the solution is then allowed to cool slowly to yield purified crystals.[8]

Characterization:

-

Melting Point: The purified free base has a reported melting point of 197-198°C.[3]

-

Appearance: The free base appears as dark red needles or a red solid.[2]

-

Spectroscopy: Techniques such as NMR (¹H and ¹³C), IR, and Mass Spectrometry should be used to confirm the structure and purity of the final product.

Safety and Handling

4-Nitro-o-phenylenediamine and its precursors are hazardous materials that require strict adherence to safety protocols.[1]

-

Toxicity: The compound is harmful if swallowed and may cause an allergic skin reaction.[9] It is classified as an acute oral toxin (Category 4) and a skin sensitizer (Category 1).[10]

-

Handling: Always handle this chemical in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid creating dust.

-

Precursors: 2,4-Dinitroaniline is highly toxic and should be handled with extreme care.[12] Hydrogen sulfide is an extremely toxic gas with a low odor threshold and must only be used in a certified, high-performance fume hood.

-

Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not allow the product to enter drains.[11]

Conclusion

The synthesis of this compound via the selective reduction of 2,4-dinitroaniline is a robust and well-established method. Success hinges on careful control of reaction conditions, particularly temperature, to ensure selectivity. Adherence to rigorous safety protocols is paramount due to the hazardous nature of the reagents and product. This guide provides the necessary technical details for researchers to confidently and safely perform this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. academic.oup.com [academic.oup.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

Foreword: Clarifying the Subject of Inquiry

An In-depth Technical Guide to CAS Number 53209-19-1: Properties and Applications of 4-Nitro-o-phenylenediamine Monohydrochloride

It is imperative to begin this guide by clarifying a significant discrepancy in the initial topic query. The provided CAS number, 53209-19-1, unequivocally corresponds to the chemical compound 4-Nitro-o-phenylenediamine monohydrochloride .[1] The name also provided in the topic, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," is associated with a different chemical entity and CAS number. Specifically, a structurally related compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS Number: 73963-42-5 ), is a well-documented intermediate in the synthesis of the pharmaceutical agent Cilostazol.[2][3] This guide will focus exclusively on the compound correctly identified by CAS number 53209-19-1, providing the in-depth technical analysis requested for researchers, scientists, and drug development professionals.

Introduction to 4-Nitro-o-phenylenediamine Monohydrochloride

4-Nitro-o-phenylenediamine monohydrochloride (CAS: 53209-19-1) is the hydrochloride salt of 4-nitro-1,2-benzenediamine.[1] It is a highly functionalized aromatic diamine that serves as a versatile and valuable building block in various fields of chemical science. Its structure, featuring two adjacent primary amine groups and a para-nitro group, confers a distinct reactivity profile that is leveraged in organic synthesis, materials science, and analytical chemistry.[1] This guide will elucidate the physicochemical properties, synthesis, core applications, and key experimental protocols associated with this important chemical intermediate.

Physicochemical and Structural Properties

4-Nitro-o-phenylenediamine monohydrochloride is typically a solid, with its color ranging from very pale yellow to greyish-yellow red.[4] While it is sparingly soluble in water, it finds better solubility in organic solvents.[5][6] The presence of both nucleophilic amine groups and an electron-withdrawing nitro group on the benzene ring dictates its chemical behavior.

| Property | Value | Reference |

| CAS Number | 53209-19-1 | [1] |

| Molecular Formula | C₆H₈ClN₃O₂ | [1] |

| Molecular Weight | 189.60 g/mol | [1] |

| Synonyms | 4-Nitro-1,2-phenylenediamine HCl, 1,2-Diamino-4-nitrobenzene Monohydrochloride | [4] |

| Appearance | Crystal - Powder (Very pale yellow to Greyish yellow red) | [4] |

| Melting Point | 199-201 °C (for the free base, 4-Nitro-o-phenylenediamine) | [5] |

| Boiling Point | 421 °C (Predicted) | |

| Solubility | Sparingly soluble in water | [6] |

| Stability | Stable under proper conditions. Incompatible with strong oxidizing agents, strong acids, and strong reducing agents. | [5][7] |

Synthesis of 4-Nitro-o-phenylenediamine

The most common and industrially relevant synthesis of 4-nitro-o-phenylenediamine involves the selective partial reduction of 2,4-dinitroaniline. This approach is favored because it allows for the targeted reduction of one nitro group while leaving the other intact. Green chemistry principles have been applied to this process to improve its environmental footprint, focusing on safer solvents and catalyst reusability.[1]

Laboratory-Scale Synthesis Protocol via Partial Reduction

This protocol describes a common method for the synthesis of the free base, 4-nitro-o-phenylenediamine, from 2,4-dinitroaniline. The resulting free base can then be treated with hydrochloric acid to form the monohydrochloride salt.

Objective: To synthesize 4-nitrobenzene-1,2-diamine by selective reduction of 2,4-dinitroaniline.

Materials:

-

2,4-dinitroaniline

-

Ethanol (EtOH)

-

Palladium on activated charcoal (Pd/C, 10%)

-

Hydrazine hydrate (80-85%)

-

Celite

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dinitroaniline (e.g., 500 mg, 2.7 mmol) in ethanol (5 mL).

-

To this solution, carefully add Pd/C (25 mg).

-

Add hydrazine hydrate (e.g., 860 mg, 13.7 mmol) to the mixture at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Treat the filtrate with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient from 20:1 to 2:1) to yield 4-nitrobenzene-1,2-diamine as a brown solid.[8]

Core Applications and Chemical Reactivity

The utility of 4-nitro-o-phenylenediamine monohydrochloride stems from its ability to undergo a variety of chemical transformations, making it a key intermediate in several domains.

Keystone in Benzimidazole Synthesis

Benzimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceutical chemistry, including as anti-ulcer and anti-tumor agents. 4-Nitro-o-phenylenediamine is a common precursor for synthesizing 5-nitro-substituted benzimidazoles.

The synthesis typically involves the cyclocondensation of the diamine with an aldehyde or carboxylic acid.[9] The presence of the electron-withdrawing nitro group reduces the nucleophilicity of the adjacent amino groups, which can slow the initial condensation step. However, the reaction is robust and can be driven to high yields, often facilitated by acidic catalysts or microwave irradiation.[9]

Caption: General workflow for benzimidazole synthesis.[9]

Objective: To synthesize a 2-substituted benzimidazole derivative via condensation of o-phenylenediamine and an aldehyde using an ammonium chloride catalyst.

Materials:

-

o-Phenylenediamine (or 4-Nitro-o-phenylenediamine for the nitro-derivative)

-

Anisaldehyde (4-methoxybenzaldehyde)

-

Ethanol

-

Ammonium chloride (NH₄Cl)

Procedure:

-

To a mixture of o-phenylenediamine (0.100 g, 0.92 mmol) and anisaldehyde (0.125 g, 0.92 mmol) in 4 mL of ethanol, add NH₄Cl (0.15 g, 30 mol%).

-

Stir the resulting mixture for 2 hours at 80°C.

-

Monitor the completion of the reaction by TLC (ethyl acetate:hexane, 1:2 v/v).

-

Pour the reaction mixture into ice-cold water. The product will precipitate.

-

Filter the contents and wash the solid product with water twice.

-

Dry the product and purify by recrystallization from ethanol.

| Reactant Aldehyde | Heating Method | Reaction Time | Yield (%) |

| 4-Chlorobenzaldehyde | Conventional | 2 h | 82 |

| Anisaldehyde | Conventional | 2 h | 85 |

Table adapted from data on general o-phenylenediamine reactions, illustrating typical conditions and yields.

Monomer for Electrochromic Polymers

4-Nitro-o-phenylenediamine can be used as a monomer in the synthesis of novel electrochromic copolymers.[1] These polymers can change color in response to an electrical potential, making them suitable for applications in smart windows, sensors, and display technologies. The electropolymerization is typically carried out on a conductive electrode surface, such as gold or glassy carbon, by cycling the electrical potential.[10] The properties of the resulting polymer film, such as its color-changing ability and stability, are influenced by factors like the pH of the polymerization medium and the supporting electrolyte used.[10]

Caption: Workflow for electropolymerization.[10]

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detection.[11] 4-Nitro-o-phenylenediamine serves as an effective derivatization reagent for α-dicarbonyl compounds, such as diacetyl, which is a key flavor component in beer and other fermented products.[1][12] The reaction between the diamine and diacetyl forms a quinoxaline derivative, which has a strong chromophore, allowing for sensitive UV detection by HPLC.[12][13]

Objective: To prepare a sample of diacetyl for quantitative analysis by HPLC using 4-nitro-o-phenylenediamine (NPDA) as a derivatization reagent.

Materials:

-

Diacetyl standard solution (e.g., 0.1 mg/mL in distilled water)

-

NPDA stock solution (e.g., 1.0 mg/mL in methanol)

-

Hydrochloric acid (HCl, 0.1 M)

-

Methanol

-

0.22 µm syringe filter

Procedure:

-

In a test vial, combine 0.10 mL of the diacetyl stock solution, 0.10 mL of 0.1 M HCl, 0.60 mL of methanol, and 0.20 mL of the NPDA stock solution.[13]

-

Sonicate the total solution for 20 minutes.

-

Filter the resulting solution through a 0.22 µm filter membrane.

-

The sample is now ready for injection into the HPLC system. The derivatized product can be separated on a C18 reverse-phase column and detected by UV at approximately 257-260 nm.[12][13]

| Parameter | Value | Reference |

| Linearity Range | 0.0050 - 10.0 mg/L | [12] |

| Correlation Coefficient (r²) | 0.9992 | [12] |

| Limit of Detection (LOD) | 0.0008 mg/L (S/N = 3) | [12] |

| Recovery in Beer Samples | 94.0 - 99.0% | [12] |

| RSD in Beer Samples | 1.20 - 3.10% | [12] |

Safety and Handling

4-Nitro-o-phenylenediamine and its hydrochloride salt must be handled with care in a laboratory setting. The parent compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1] It is a combustible solid that decomposes on burning to produce toxic fumes, including nitrogen oxides.[1][14]

Key Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust. For handling larger quantities, a particulate filter respirator is recommended.[14]

-

Keep away from strong acids, strong oxidizing agents, and strong reducing agents.[14]

-

In case of a spill, remove ignition sources, dampen the solid material with a solvent like acetone, and transfer to a suitable container for disposal.[6]

Always consult the latest Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Conclusion

4-Nitro-o-phenylenediamine monohydrochloride (CAS 53209-19-1) is a fundamentally important chemical intermediate, not to be confused with precursors for Cilostazol. Its value lies in its versatile reactivity, enabling the synthesis of a wide array of molecules. For researchers in drug development, it is a key starting material for building complex heterocyclic scaffolds like benzimidazoles. For materials scientists, it offers a pathway to novel electrochromic polymers. In analytical sciences, it provides a reliable method for the sensitive quantification of important small molecules. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. apicule.com [apicule.com]

- 4. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 5. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 6. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]

- 14. ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE [inchem.org]

An In-Depth Technical Guide to the Stability and Storage of 4-Nitro-o-phenylenediamine Hydrochloride

Abstract: 4-Nitro-o-phenylenediamine hydrochloride is a pivotal chemical intermediate utilized in the synthesis of various high-value molecules, including heterocyclic compounds, advanced dye intermediates, and specialized ligands for analytical chemistry.[1][2] The integrity of this compound is paramount, as the presence of degradants can significantly impact the yield, purity, and safety profile of downstream synthetic processes. This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. By elucidating the causal factors behind its instability—namely sensitivity to light, oxidation, and chemical incompatibilities—this document equips researchers, scientists, and drug development professionals with the field-proven protocols necessary to preserve the compound's quality and ensure experimental reproducibility.

Introduction: The Critical Role of a Versatile Building Block

This compound serves as a crucial precursor in organic synthesis, valued for the distinct reactivity conferred by its adjacent amino groups and the para-nitro substituent.[1] Its applications range from the creation of benzimidazole derivatives for pharmaceuticals to the development of novel electrochromic copolymers.[1] However, like many aromatic amines, its utility is directly tied to its stability. The primary amino groups are susceptible to oxidation, and the nitroaromatic system is prone to photoreactions, making stringent storage and handling practices non-negotiable for maintaining its chemical fidelity. This guide offers a foundational understanding of its properties and the practical measures required to mitigate degradation.

Physicochemical Profile

A precise understanding of the compound's fundamental properties is the first step in establishing effective stability protocols. The data below has been consolidated from authoritative chemical databases and supplier safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 53209-19-1 | [1][3] |

| Molecular Formula | C₆H₈ClN₃O₂ | [1][3] |

| Molecular Weight | 189.60 g/mol | [1][3] |

| Appearance | Dark red needles or red solid (parent compound) | [4][5] |

| Melting Point | 199-201 °C (for parent compound, 4-Nitro-o-phenylenediamine) | [6] |

| Solubility | Soluble in 1 N HCl:ethanol (1:1) at 50 mg/mL | [6] |

| Parent Compound | 4-Nitro-o-phenylenediamine (CAS: 99-56-9) | [3][6] |

Chemical Stability and Reactivity

While generally stable under recommended storage conditions, the compound's stability is conditional and highly susceptible to environmental factors.[5][6]

Intrinsic Stability

In a solid, crystalline state and under ideal conditions (see Section 5.0), this compound exhibits good shelf stability. The hydrochloride salt form offers enhanced stability over the free base by protonating the amine groups, which reduces their susceptibility to atmospheric oxidation.

Key Instability Factors

Degradation is typically initiated by one or more of the following external factors:

-

Light Sensitivity (Photodegradation): This is a primary concern. Aromatic nitro compounds can absorb UV-Vis light, leading to excited states that can undergo various reactions, including cleavage or rearrangement.[7] Authoritative handling guides explicitly recommend protecting the chemical from light.[8]

-

Oxidative Degradation: The two adjacent primary amine groups are electron-rich and susceptible to oxidation, especially in the presence of atmospheric oxygen. This process is often autocatalytic and can lead to the formation of highly colored, polymeric impurities. Storing under an inert atmosphere is the most effective preventative measure.[8]

-

Thermal Stress: While the compound has a high melting point, decomposition occurs upon burning, producing toxic fumes that include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][6][9] Elevated temperatures, even below the decomposition point, can accelerate other degradation processes.

Incompatible Materials

Co-storage or mixing with certain chemical classes can lead to vigorous and hazardous reactions. It is crucial to segregate this compound from:

-

Strong Oxidizing Agents: Can cause a violent exothermic reaction.

-

Strong Acids and Acid Anhydrides: While it is a hydrochloride salt, further reaction with strong acids can be hazardous.

-

Strong Reducing Agents: Can react with the nitro group.

-

Acid Chlorides: Reacts with the amine groups.

A comprehensive list of incompatibilities includes strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[5][6][9]

Postulated Degradation Pathways

While specific degradation studies for this hydrochloride salt are not widely published, logical degradation pathways can be postulated based on the reactivity of its functional groups. The primary routes of degradation are likely oxidation and photoreaction. Oxidation of the o-phenylenediamine moiety can lead to the formation of quinone-diimine structures, which are highly colored and can further polymerize.

Caption: Postulated degradation pathways for 4-Nitro-o-phenylenediamine HCl.

Recommended Storage and Handling Protocols

Adherence to a strict protocol is the only self-validating system for ensuring the long-term integrity of the compound.

Optimal Storage Conditions

To mitigate the risks outlined in Section 3.0, the following multi-layered approach is mandatory:

-

Temperature Control: Store under refrigerated temperatures (2-8 °C).[8] For long-term archival (>1 year), storage at -20 °C is recommended.

-

Atmosphere Control: The container should be flushed with an inert gas (e.g., Argon or Nitrogen) before sealing.[8] This displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.

-

Light Protection: Store in an amber glass vial to block UV light.[8] Place the vial inside a secondary container or cabinet to eliminate all light exposure.

-

Container Integrity: Use a container with a tight-fitting, secure seal to prevent moisture ingress and maintain the inert atmosphere.[6][10][11] The compound should be stored locked up due to its hazard profile.[10]

Safe Handling Workflow

Due to its hazardous nature—being harmful if swallowed, inhaled, or in contact with skin, and a suspected mutagen—a rigorous handling workflow must be followed.[3]

Caption: Safe handling workflow for 4-Nitro-o-phenylenediamine HCl.

Protocol for Experimental Stability Assessment

To validate the stability of a specific lot under operational conditions, a forced degradation study is recommended. This protocol provides a framework for such an investigation.

Objective: To identify critical stability-indicating parameters for this compound using HPLC-UV analysis.

Methodology:

-

Reference Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and store it at -80 °C in the dark. This will serve as the T=0 reference.

-

Forced Degradation Conditions:

-

Photolytic Stress: Expose a solid sample and a solution sample to direct light (ICH Q1B conditions) for 24 hours. Keep a control sample wrapped in foil.

-

Thermal Stress: Store a solid sample at 60 °C for 48 hours.

-

Acid Hydrolysis: Prepare a solution in 0.1 M HCl and keep at 60 °C for 24 hours.

-

Base Hydrolysis: Prepare a solution in 0.1 M NaOH and keep at 60 °C for 24 hours. Neutralize before injection.

-

Oxidative Stress: Prepare a solution in 3% H₂O₂ and keep at room temperature for 24 hours.

-

-

Sample Preparation for Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample, dilute to a target concentration (e.g., 0.1 mg/mL), and prepare for injection.

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid).

-

Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and identify peak impurities.

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 reference. A stable compound will show minimal (<1%) degradation. Calculate the percentage loss of the main peak and the relative area of any new peaks (degradants). This establishes which conditions are most detrimental to the compound's stability.

Conclusion

The chemical integrity of this compound is not absolute but is achievable through disciplined and scientifically-grounded practices. Its primary vulnerabilities—sensitivity to light, atmospheric oxygen, and specific chemical reagents—are well-defined. By implementing the multi-faceted storage protocol of refrigeration, inert atmosphere, and complete light protection, researchers can significantly extend the compound's shelf-life and ensure its suitability for high-stakes applications. The handling workflows and stability testing methods described herein provide a robust framework for quality control, ultimately safeguarding the validity and reproducibility of scientific outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. globallinker.com [globallinker.com]

- 3. This compound | C6H8ClN3O2 | CID 5743500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-o-phenylenediamine | 99-56-9 [chemicalbook.com]

- 6. 4-Nitro-o-phenylenediamine - Safety Data Sheet [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Mutagenic potential of 4-Nitro-o-phenylenediamine compounds

An In-depth Technical Guide to the Mutagenic Potential of 4-Nitro-o-phenylenediamine (4-NOPD)

Executive Summary

4-Nitro-o-phenylenediamine (4-NOPD) is an aromatic amine widely used as a direct-acting colorant in semi-permanent and permanent hair dye formulations.[1][2] Its genotoxic profile has been extensively studied, revealing a clear mutagenic potential in a variety of in vitro assays. This guide provides a comprehensive technical overview of the mutagenicity of 4-NOPD, intended for researchers, toxicologists, and drug development professionals. We will delve into the weight of evidence from bacterial and mammalian cell assays, explore the intricate metabolic activation pathways that underpin its mutagenic activity, discuss key structure-activity relationships, and provide a detailed, field-proven protocol for its assessment. While in vitro studies consistently demonstrate mutagenicity, in vivo evidence is less conclusive, and international regulatory bodies like the IARC have classified 4-NOPD as "not classifiable as to its carcinogenicity to humans (Group 3)" due to inadequate evidence.[1][3] This document synthesizes the current scientific understanding to provide a robust framework for evaluating the risks associated with 4-NOPD and related nitroaromatic compounds.

Introduction to 4-Nitro-o-phenylenediamine (4-NOPD)

Chemical Identity and Properties

-

Chemical Name: 4-Nitro-1,2-phenylenediamine

-

Synonyms: 4-NOPD, 1,2-Diamino-4-nitrobenzene, C.I. 76020[3]

-

CAS Number: 99-56-9[3]

-

Molecular Formula: C₆H₇N₃O₂[3]

Industrial and Commercial Applications

The primary application of 4-NOPD is as a hair colorant in both semi-permanent and permanent (oxidative) hair dye systems.[2][4] In these formulations, it imparts brown, red, and blonde shades.[5] Its use is widespread, with the FDA reporting its inclusion in 143 hair coloring preparations in 2024.[6] Beyond cosmetics, it also serves as a chemical reagent for detecting α-keto acids and other substances in laboratory settings.[1]

Regulatory Landscape and Safety Assessments

The regulatory status of 4-NOPD reflects a nuanced understanding of its risk profile.

-

Cosmetic Ingredient Review (CIR): The Expert Panel for Cosmetic Ingredient Safety has repeatedly concluded that 4-NOPD is safe for use as a hair dye ingredient in the present practices of use and concentration, while noting its potential for skin sensitization.[1][7]

-

European Union: The Scientific Committee on Consumer Safety (SCCS) has determined that 4-NOPD does not pose a risk to the consumer (apart from its sensitizing potential) when used in oxidative hair dyes at a maximum on-head concentration of 0.5%.[2][5] It is listed in Annex III of the EU Cosmetics Regulation, restricting its use to this concentration.[4][8]

-

International Agency for Research on Cancer (IARC): IARC classifies 4-NOPD in Group 3: Not classifiable as to its carcinogenicity to humans . This is based on inadequate evidence of carcinogenicity in both experimental animals and humans.[1][3]

-

National Toxicology Program (NTP): An NTP bioassay found no evidence of carcinogenic activity for 4-NOPD in male or female rats and mice fed with the compound.[9][10]

Evidence of Mutagenic Potential

4-NOPD is a well-established mutagen in a range of in vitro test systems. It is frequently used as a positive control, particularly in bacterial assays, underscoring its reliable mutagenic activity.[1][11]

Bacterial Reverse Mutation Assays (Ames Test)

The Ames test, using various strains of Salmonella typhimurium, is the cornerstone of mutagenicity testing for 4-NOPD. The compound consistently induces frameshift mutations, showing high activity in strains specifically designed to detect this type of DNA damage.

-

Key Findings: 4-NOPD is a potent, direct-acting mutagen, particularly in S. typhimurium strain TA98 .[1][12] Its activity is often observed without the need for an external metabolic activation system (S9 mix), although the response can be modulated by different types of activation systems.[1][13] It also shows activity in other strains like TA1538 and TA100, and can induce specific base-pair substitutions, including TA-->AT and CG-->AT transversions, as well as GC-->AT transitions.[1][14]

| Test System | Metabolic Activation | Result | Key Findings | Reference(s) |

| S. typhimurium TA98 | Without S9 | Positive | Strong, direct-acting frameshift mutagen. Used as a positive control. | [1][11] |

| S. typhimurium TA98 | With Rat Liver S9 | Variable / Decreased | Mammalian liver S9 mix does not enhance, and may decrease, mutagenicity. | [12][13] |

| S. typhimurium TA98 | With Plant S9 (e.g., Pea, Tobacco, Corn) | Positive (Enhanced) | Plant extracts significantly increase mutagenic potency, suggesting a peroxidase-based activation mechanism. | [12][13] |

| S. typhimurium TA1538 | Without S9 | Positive | Positive for frameshift mutations. | [1] |

| S. typhimurium TA100 | Without S9 | Positive | Induces base-pair substitutions. | [14] |

| E. coli WP2 / WP2 uvrA | Not specified | Negative | Generally unresponsive in these E. coli strains. | [1][6] |

In Vitro Mammalian Cell Assays

Studies using mammalian cells corroborate the findings from bacterial assays, demonstrating that 4-NOPD can induce mutations and chromosomal damage.

-

Mouse Lymphoma Assay (MLA): 4-NOPD is positive in the L5178Y mouse lymphoma assay, indicating its ability to induce gene mutations in mammalian cells.[6][15]

-

Chromosome Aberrations: The related compound, 4-Nitro-m-phenylenediamine, has been shown to be positive in in vitro chromosome aberration assays.[16]

-

DNA Damage: 4-NOPD induces both general and oxidative DNA damage in exposed cells, as measured by the Comet assay.[15]

Mechanistic Insights into 4-NOPD Mutagenicity

The mutagenicity of 4-NOPD is not caused by the parent molecule itself but by reactive metabolites formed within the cell. The mechanism is multifactorial, involving metabolic activation, direct DNA binding, and the induction of cellular stress.

The Central Role of Metabolic Activation

The reduction of the nitro group (-NO₂) is the critical initiating step in the toxification pathway of 4-NOPD and other nitroaromatic compounds.[17]

The widely accepted pathway involves a multi-step reduction process. The nitro group is first reduced to a nitroso (-NO) group, followed by further reduction to a reactive N-hydroxyamino (-NHOH) intermediate.[17] This N-hydroxyamino metabolite is considered the ultimate or proximate mutagenic species, capable of reacting with cellular macromolecules, including DNA.[17]

Caption: Metabolic reduction of 4-NOPD to its reactive N-hydroxyamino intermediate.

A key insight into 4-NOPD's activation comes from comparative studies using different S9 fractions. While typical mammalian liver S9 (rich in Cytochrome P450 enzymes) does not enhance, and may even reduce, its mutagenicity, S9 fractions from plants like corn, peas, and tobacco significantly increase its mutagenic potency.[12][13] This enhancement is linked to the high peroxidase activity in plant tissues.[12][13] This finding is critical because it demonstrates that the activation of 4-NOPD is not dependent on the mixed-function oxidase system (Cytochrome P450) but is instead driven by peroxidases.[13] This has implications for understanding tissue-specific toxicity, as peroxidases are present in various mammalian tissues, including the skin.

Formation of DNA Adducts

The electrophilic N-hydroxyamino metabolite can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[17][18] For arylamines, the primary targets are the C8 and N² positions of guanine and the N⁶ position of adenine.[18] These adducts distort the DNA helix, interfering with DNA replication and transcription, which can lead to the insertion of incorrect bases and result in mutations.[19]

Secondary Genotoxic Mechanisms

Beyond direct DNA adduction, 4-NOPD can exert genotoxicity through indirect pathways.

-

Induction of Oxidative Stress: Studies have shown that exposure to 4-NOPD leads to an increase in intracellular Reactive Oxygen Species (ROS).[15] ROS can damage DNA directly by causing base modifications (e.g., 8-oxo-dG) and strand breaks, contributing to the overall mutagenic burden.[15]

-

Disruption of the Nucleotide Pool: 4-NOPD has been observed to cause an imbalance in the cellular pool of deoxynucleotide triphosphates (dNTPs), specifically decreasing the concentrations of dA, dT, and dC.[15] An imbalanced dNTP pool can reduce the fidelity of DNA polymerase, leading to an increased rate of mutations during DNA replication.[15]

Structure-Activity Relationships (SAR)

The mutagenic potential of phenylenediamine derivatives is highly dependent on their chemical structure, particularly the nature and position of substituents on the aromatic ring.

-

Importance of the Nitro Group: The presence of a nitro group in the meta or para position relative to an amino group is strongly associated with mutagenicity, whereas ortho-derivatives are often non-mutagenic.[20] This highlights the critical role of the nitro group's electronic influence and its accessibility for metabolic reduction.

-

Influence of Other Ring Substituents: For nitro-p-phenylenediamines, substituents at the C6 position on the benzene ring were found to be the most mutagenic.[21] Conversely, adding substituents at the C5 position or adding multiple methyl groups can reduce or abolish mutagenic activity.[21]

-

Physicochemical Determinants: For the broader class of nitroaromatic compounds, mutagenic potency correlates strongly with two key physicochemical properties: hydrophobicity (modeled by the octanol/water partition coefficient) and the energy of the lowest unoccupied molecular orbital (LUMO).[22][23] Lower LUMO energy facilitates the acceptance of an electron, which is the initial step in reductive activation.

Standardized Protocol for Assessing 4-NOPD Mutagenicity

This section provides a detailed protocol for the bacterial reverse mutation test (Ames test) using S. typhimurium strain TA98, a self-validating system for assessing the frameshift mutagenicity of a compound like 4-NOPD.

Experimental Design Rationale

-

Strain Selection: TA98 is chosen because it possesses a specific frameshift mutation (hisD3052) and contains the pKM101 plasmid, which enhances error-prone DNA repair, increasing its sensitivity to many mutagens. 4-NOPD is a known frameshift mutagen, making TA98 the ideal detector.

-

Dose Selection: A preliminary toxicity test is crucial to determine a dose range that is not overly bactericidal. The main experiment should use at least five analyzable concentrations, with the highest concentration precipitating or showing significant toxicity.

-

Controls: The inclusion of negative (vehicle) and positive controls is mandatory for validating the assay. For TA98 without S9, 4-NOPD itself can be used as the positive control.[1][11] With S9, a standard mutagen like 2-aminoanthracene is used.

-

Metabolic Activation: The test must be performed both with and without an exogenous metabolic activation system (S9 mix) to determine if the compound is a direct-acting mutagen or requires metabolic activation.

Detailed Protocol: Ames Test (S. typhimurium TA98)

-

Preparation of Bacterial Cultures: Inoculate a single colony of S. typhimurium TA98 into 25 mL of Oxoid Nutrient Broth No. 2. Incubate overnight (10-12 hours) at 37°C with shaking (approx. 120 rpm) until the culture reaches a density of 1-2 x 10⁹ cells/mL.

-

Preparation of Test Compound: Prepare a stock solution of 4-NOPD in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Perform serial dilutions to obtain the desired test concentrations.

-

Plate Incorporation Assay (Without S9): a. To a sterile test tube, add in order: 0.1 mL of the bacterial culture and 0.1 mL of the 4-NOPD dilution (or control solution). b. Vortex the tube gently for 3 seconds. c. Add 2.0 mL of molten top agar (held at 45°C), containing a trace amount of histidine and biotin. d. Vortex gently and immediately pour the entire contents onto the surface of a minimal glucose agar plate. e. Gently tilt and rotate the plate to ensure an even distribution of the top agar. f. Allow the top agar to solidify on a level surface.

-

Plate Incorporation Assay (With S9): a. To a sterile test tube, add in order: 0.5 mL of S9 mix (e.g., Aroclor-1254 induced rat liver S9 with co-factors), 0.1 mL of the bacterial culture, and 0.1 mL of the 4-NOPD dilution (or control solution). b. Follow steps 3b through 3f.

-

Incubation: Invert the plates and incubate at 37°C for 48-72 hours in the dark.

-

Scoring and Data Analysis: a. Count the number of revertant colonies (His⁺) on each plate. b. Examine the background bacterial lawn for signs of toxicity (thinning or absence). c. A positive response is defined as a dose-related increase in the number of revertant colonies, typically reaching at least a two-fold increase over the solvent control value at one or more concentrations.

Workflow Diagram

Caption: A stepwise workflow for conducting the Ames bacterial reverse mutation assay.

Conclusion and Future Directions

The scientific evidence unequivocally identifies 4-Nitro-o-phenylenediamine as a potent in vitro mutagen. Its genotoxic activity is primarily driven by the metabolic reduction of its nitro group to a reactive N-hydroxyamino species, which can form DNA adducts and induce mutations. Secondary mechanisms, including the generation of oxidative stress and disruption of the nucleotide pool, likely contribute to its overall genotoxicity.[15] The activation pathway appears to be preferentially mediated by peroxidases rather than the cytochrome P450 system, an important distinction for risk assessment.[12][13]

Despite this clear in vitro profile, 4-NOPD has not been shown to be carcinogenic in animal bioassays, leading to its classification as an IARC Group 3 agent.[1][10] This discordance highlights a critical area in toxicology: the challenge of extrapolating in vitro mutagenicity data to in vivo carcinogenicity risk. Future research should focus on understanding the in vivo metabolic fate of 4-NOPD, particularly in relevant tissues like the skin, to clarify whether the reactive metabolites are formed at sufficient concentrations and persist long enough to initiate carcinogenesis under typical exposure conditions. Advanced methods for detecting DNA adducts in vivo could provide the missing link between the compound's known mutagenic potential and its ultimate biological effect.

References

- 1. cir-safety.org [cir-safety.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. ec.europa.eu [ec.europa.eu]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. NTP Technical Reports Index [ntp.niehs.nih.gov]

- 10. 4-Nitro-o-phenylenediamine: Target Organs and Levels of Evidence for TR-180 [ntp.niehs.nih.gov]

- 11. 4-nitro-o-phenylenediamine: Significance and symbolism [wisdomlib.org]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Activation of 4-nitro-o-phenylenediamine by the S2 fraction of Zea mays to mutagenic product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evidence for different mechanisms of action behind the mutagenic effects of 4-NOPD and OPD: the role of DNA damage, oxidative stress and an imbalanced nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. View Attachment [cir-reports.cir-safety.org]

- 17. researchgate.net [researchgate.net]

- 18. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships within various series of p-phenylenediamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]